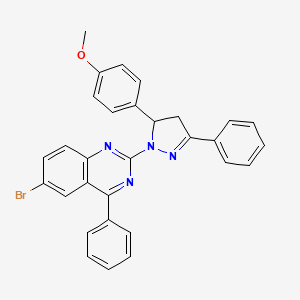

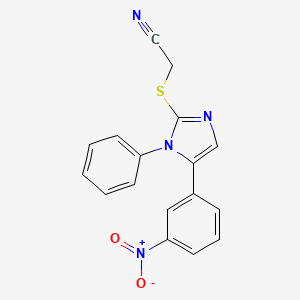

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, ring closure, or substitution reactions. For example, a related compound, 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one, was synthesized from 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide under microwave irradiation, showcasing the typical approach in benzimidazole synthesis through intermediate formations and reactions under specific conditions (Rashid et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-(1H-Benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol, can be analyzed through various spectroscopic methods such as IR, NMR (1H and 13C), and HRMS. These techniques provide insights into the molecular geometry, intermolecular interactions, and the overall structure. For instance, crystal structure, DFT calculation, and Hirshfeld surface analysis have been used to confirm the structural characteristics of related benzimidazole compounds, providing a basis for understanding their molecular interactions and stability (Adardour et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and DNA Binding Capabilities : Benzimidazole derivatives, including those similar in structure to 1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol, have been synthesized and evaluated for their DNA binding abilities and cytotoxicity against various cancer cell lines. These compounds have shown substantial in vitro cytotoxic effects and can effectively bind DNA through intercalative modes, indicating potential applications in cancer research and therapeutics (Anup Paul et al., 2015).

Antimicrobial and Antioxidant Activities : Novel benzimidazole derivatives have been synthesized and tested for antimicrobial and antioxidant activities. These compounds exhibit promising antimicrobial activity against a range of pathogens and display significant radical scavenging activities, suggesting potential for developing new antimicrobial and antioxidant agents (N. Karalı et al., 2004).

Catalytic and Material Applications

Catalytic Applications in Polymerization : Benzimidazole-based compounds have been utilized as catalysts in the polymerization reactions of ϵ-caprolactone, demonstrating the versatility of these compounds in synthesizing polymers with potential applications in biodegradable materials and sustainable chemistry (N. Attandoh et al., 2014).

Nanotechnology and Drug Delivery : In the context of nanotechnology and drug delivery, solid lipid nanoparticles and polymeric nanocapsules containing benzimidazole derivatives have been developed for sustained release applications in agriculture, highlighting the potential of these compounds in improving the delivery and efficacy of bioactive agents (E. Campos et al., 2015).

Anticancer Research : Benzimidazole derivatives have been identified with dual activity against Candida albicans infections and certain cancer cell lines, providing a basis for the development of compounds that could prevent cancer-associated biofilm infections while also exerting anticancer effects (P. Borowiecki et al., 2018).

Propiedades

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13-6-5-9-18(14(13)2)22-11-15(21)10-20-12-19-16-7-3-4-8-17(16)20/h3-9,12,15,21H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGCMTSBFZJLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(CN2C=NC3=CC=CC=C32)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(N,3-dimethylanilino)ethyl]but-2-enamide](/img/structure/B2485661.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)

![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)

![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)